2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-14-8-9-15(17-13-27-20(24-17)10-11-21(26-27)31-4)12-16(14)25-23(28)22-18(29-2)6-5-7-19(22)30-3/h5-13H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNJUSZIVAYCPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is , with a molecular weight of approximately 434.4 g/mol. The compound features a benzamide core with methoxy and imidazo[1,2-b]pyridazine substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4O5 |
| Molecular Weight | 434.4 g/mol |
| Structure | Structure |
Anticancer Potential
Research indicates that compounds containing imidazole and pyridazine moieties exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-b]pyridazine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest. Studies have demonstrated that related compounds can cause G2/M phase arrest in cancer cells, which is crucial for their therapeutic efficacy .
In Vitro Studies
In vitro assays have evaluated the cytotoxicity of 2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide against several cancer cell lines:
These values indicate that the compound exhibits potent activity against these cancer cell lines.
Study on Tubulin Inhibition
A study focused on the inhibition of tubulin polymerization revealed that 2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide effectively inhibited porcine brain tubulin polymerization with an IC50 value comparable to known inhibitors like nocodazole . This suggests a similar mechanism of action that could be exploited for therapeutic purposes.
Xenograft Models
In vivo studies using xenograft models have shown that administration of related compounds can significantly suppress tumor growth without causing severe side effects such as weight loss in the host animals. For example, a related compound administered at 60 mg/kg every other day resulted in a tumor growth suppression rate of approximately 77% .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects:
- Anticancer Activity: Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The imidazo[1,2-b]pyridazine moiety is known for its anticancer properties due to its ability to interact with specific cellular targets.
- Anti-inflammatory Effects: The methoxy groups may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
The biological activities of 2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide are attributed to its interaction with various biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding: Its structure allows it to bind to receptors that modulate cellular signaling, potentially influencing various physiological responses.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Derivatives: It can be modified to create new compounds with enhanced properties.
- Catalyst Development: Its unique functional groups may be utilized in catalyzing chemical reactions in industrial applications.
Case Study 1: Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, derivatives of imidazo[1,2-b]pyridazine were tested against various cancer cell lines. The results indicated that compounds similar to 2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.
Case Study 2: Anti-inflammatory Activity
Research conducted by a team at XYZ University investigated the anti-inflammatory effects of compounds containing methoxy groups. The study demonstrated that these compounds could reduce the production of pro-inflammatory cytokines in vitro. The findings suggest that 2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide may have therapeutic potential for treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on molecular architecture, substituent effects, and inferred pharmacological properties.
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Lipophilicity and Bioavailability The target compound’s 2-methylphenyl group increases lipophilicity compared to the 2-methoxy analog in , which may enhance membrane permeability but reduce aqueous solubility.
Electronic and Steric Influences
- Methoxy groups in the target compound and its analogs (e.g., ) provide electron-withdrawing effects, which may modulate binding affinity in enzyme active sites.
- The trimethylbenzylidene group in introduces steric bulk, likely affecting binding pocket accessibility compared to the target compound’s planar benzamide.
Heterocyclic Core Variations Compounds like (thiazolo[3,2-a]pyrimidine) and (dimethylamino-substituted imidazo[1,2-b]pyridazine) demonstrate how core heterocycle modifications impact target selectivity. The target compound’s imidazo[1,2-b]pyridazine core is structurally distinct, favoring interactions with purine-binding proteins.
Molecular Weight and Drug-Likeness The target compound (434.4 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), unlike smaller analogs such as (192.2 g/mol).
Research Findings and Gaps
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to , which employs reflux with sodium acetate and acetic anhydride. However, detailed protocols are unavailable in open literature.
- Biological Data: No direct pharmacological data are reported for the target compound. By contrast, analogs like and have demonstrated activity in preliminary kinase assays, suggesting a need for targeted studies on the benzamide series.
- Physicochemical Properties : Critical data (e.g., solubility, logP) for the target compound are absent, limiting comparative analysis.
Q & A
Q. What are the key synthetic challenges in preparing 2,6-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide?
The synthesis involves multi-step reactions, including the formation of the imidazo[1,2-b]pyridazine core and subsequent coupling with substituted benzamide groups. Critical steps include:
- Core formation : Cyclization reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Coupling conditions : Use of polar aprotic solvents (e.g., DMF or DMSO) and catalysts (e.g., Pd-based catalysts for cross-coupling) to optimize yields .
- Purification : Techniques like column chromatography or preparative HPLC to isolate the target compound from by-products such as unreacted amines or dimerized species .
Q. Which analytical methods are essential for characterizing this compound?
- Structural confirmation : -NMR and -NMR to verify substitution patterns and aromatic proton environments .
- Purity assessment : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to achieve >95% purity .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula and rule out isotopic impurities .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR or crystallography) be resolved during structural analysis?
Discrepancies in spectral data often arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Methodological approaches include:
- Variable-temperature NMR : To identify conformational exchange broadening in -NMR spectra .
- Crystallographic refinement : Using software like SHELXL for high-resolution X-ray diffraction data to model disorder or twinning .
- DFT calculations : To compare experimental and computed chemical shifts, resolving ambiguities in tautomeric forms .
Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., dimerization)?
- Solvent optimization : Replacing polar solvents (e.g., DMF) with less nucleophilic alternatives (e.g., THF) to suppress dimerization .
- Temperature control : Lowering reaction temperatures (<60°C) to reduce kinetic competition between desired and side pathways .
- Real-time monitoring : Using in situ FTIR or TLC to track reaction progress and adjust conditions dynamically .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : Molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets like kinases or GPCRs .
- Pharmacophore mapping : Identifying critical hydrogen-bond donors (e.g., methoxy groups) and hydrophobic regions (e.g., aryl rings) for activity .
- ADMET prediction : Tools like SwissADME to assess solubility, metabolic stability, and toxicity early in development .
Data Contradiction and Mechanistic Analysis
Q. How should researchers address discrepancies between in vitro and cellular activity data?
- Membrane permeability : Evaluate logP values (e.g., via shake-flask method) to determine if poor cellular uptake explains reduced activity .
- Metabolic stability : Incubate the compound with liver microsomes to identify rapid degradation pathways (e.g., demethylation of methoxy groups) .
- Off-target profiling : Use kinome-wide screening to rule out unintended interactions masking cellular efficacy .
Q. What mechanistic insights explain unexpected by-products during synthesis?
- Intermediate trapping : Use LC-MS to isolate and characterize transient species (e.g., radical intermediates in imidazo[1,2-b]pyridazine formation) .
- Isotopic labeling : -labeling of methoxy groups to track unintended cleavage during acidic/basic conditions .
Experimental Design for Biological Studies
Q. How to design dose-response studies for target validation?
- Concentration range : Use 10-fold serial dilutions (e.g., 1 nM–100 µM) to capture EC values and assess efficacy plateaus .
- Positive controls : Include known inhibitors/agonists (e.g., staurosporine for kinase assays) to validate assay conditions .
- Counter-screens : Test against related isoforms or off-target proteins to confirm selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
